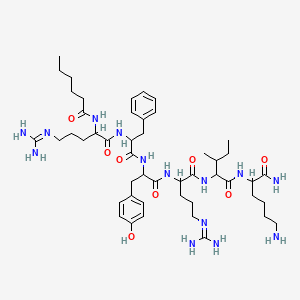

hexanoyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

Descripción

Hex-RYYRIK-NH2 es un hexapéptido conocido por su función como antagonista del receptor de nociceptina (ORL1). Este compuesto se deriva de una biblioteca de péptidos y se ha estudiado ampliamente por su capacidad para inhibir las actividades biológicas de la nociceptina, un neuropéptido involucrado en la modulación del dolor . La estructura de Hex-RYYRIK-NH2 incluye los aminoácidos arginina (Arg), tirosina (Tyr) y lisina (Lys), que son cruciales para su unión al receptor ORL1 .

Propiedades

Fórmula molecular |

C48H78N14O8 |

|---|---|

Peso molecular |

979.2 g/mol |

Nombre IUPAC |

6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C48H78N14O8/c1-4-6-8-20-39(64)57-35(18-13-26-55-47(51)52)42(66)60-37(28-31-15-9-7-10-16-31)45(69)61-38(29-32-21-23-33(63)24-22-32)44(68)59-36(19-14-27-56-48(53)54)43(67)62-40(30(3)5-2)46(70)58-34(41(50)65)17-11-12-25-49/h7,9-10,15-16,21-24,30,34-38,40,63H,4-6,8,11-14,17-20,25-29,49H2,1-3H3,(H2,50,65)(H,57,64)(H,58,70)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56) |

Clave InChI |

BULLVLNXUBKWQF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Hex-RYYRIK-NH2 se sintetiza típicamente utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. La síntesis comienza con la unión del aminoácido C-terminal a la resina, seguida de la adición paso a paso de los aminoácidos restantes. Cada aminoácido está protegido por un grupo protector temporal, que se elimina antes de agregar el siguiente aminoácido .

Métodos de producción industrial

En un entorno industrial, la producción de Hex-RYYRIK-NH2 sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando una alta pureza y rendimiento. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de reacciones

Hex-RYYRIK-NH2 experimenta varias reacciones químicas, que incluyen:

Oxidación: Los residuos de tirosina en Hex-RYYRIK-NH2 pueden sufrir oxidación, lo que lleva a la formación de enlaces cruzados de ditirosina.

Reducción: Los enlaces disulfuro, si están presentes, se pueden reducir a tioles libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: Los grupos amino en arginina y lisina pueden participar en reacciones de sustitución con electrófilos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Electrófilos como haluros de alquilo o cloruros de acilo.

Principales productos formados

Oxidación: Enlaces cruzados de ditirosina.

Reducción: Grupos tiol libres.

Sustitución: Derivados alquilados o acilados de Hex-RYYRIK-NH2.

Aplicaciones Científicas De Investigación

Hex-RYYRIK-NH2 tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

Hex-RYYRIK-NH2 ejerce sus efectos uniéndose al receptor de nociceptina (ORL1) y actuando como antagonista. Esta unión inhibe la activación de las proteínas G, que están involucradas en las vías de señalización descendentes del receptor. Al bloquear el receptor, Hex-RYYRIK-NH2 previene las actividades biológicas de la nociceptina, incluida su función en la modulación del dolor . Los principales objetivos moleculares incluyen el receptor ORL1 y las proteínas G asociadas .

Comparación Con Compuestos Similares

Hex-RYYRIK-NH2 es único en su alta afinidad y especificidad para el receptor de nociceptina. Los compuestos similares incluyen:

Ac-RYYRIK-NH2: Otro hexapéptido con estructura similar pero diferentes grupos funcionales, lo que lleva a variaciones en la unión al receptor y la actividad.

IsoVa-RYYRIK-NH2: Un derivado con un grupo isovaleril, que afecta su afinidad de unión y actividad antagonista.

H-YGGFRYYRIK-NH2: Un péptido híbrido que combina ligandos del receptor de opioides y nociceptina, mostrando diferentes propiedades farmacológicas.

Estos compuestos resaltan la diversidad estructural y la especificidad funcional de los péptidos que se dirigen al receptor de nociceptina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.